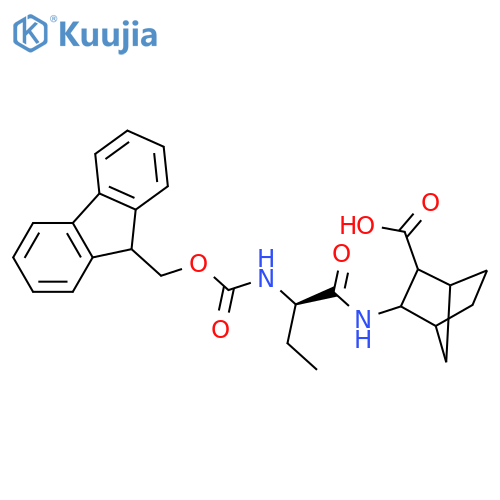

Cas no 2171415-45-3 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid)

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid

- EN300-1506109

- 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid

- 2171415-45-3

-

- インチ: 1S/C27H30N2O5/c1-2-22(25(30)29-24-16-12-11-15(13-16)23(24)26(31)32)28-27(33)34-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21-24H,2,11-14H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t15?,16?,22-,23?,24?/m1/s1

- InChIKey: UHMMWHWRIBZMSI-PHIXXDIGSA-N

- ほほえんだ: OC(C1C(C2CCC1C2)NC([C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

計算された属性

- せいみつぶんしりょう: 462.21547206g/mol

- どういたいしつりょう: 462.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 765

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1506109-100mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1506109-5.0g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1506109-5000mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1506109-2500mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1506109-0.05g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1506109-50mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1506109-1000mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1506109-0.5g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1506109-2.5g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1506109-10.0g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |

2171415-45-3 | 10g |

$14487.0 | 2023-06-05 |

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

3. Back matter

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acidに関する追加情報

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.1]heptane-2-carboxylic Acid: A Comprehensive Overview

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.1]heptane-2-carboxylic acid is a highly specialized compound with the CAS number 2171415-45-3. This compound is notable for its complex structure, which combines a bicyclic framework with a fluorenylmethoxycarbonyl (Fmoc) group and an amide functionality. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, suggests that this compound may play a role in advanced chemical synthesis or as an intermediate in drug development.

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane system, which provides rigidity and stability to the molecule. The (R)-configuration at the second carbon of the bicyclic system indicates a specific stereochemistry that could be critical for its biological activity or chemical reactivity. The Fmoc group attached to the nitrogen atom further enhances the molecule's versatility, as it is commonly used to protect amino groups during peptide synthesis, ensuring precise control over reaction pathways.

Recent studies have highlighted the potential of bicyclic compounds like this one in various fields, including drug design and materials science. For instance, researchers have explored the use of similar bicyclic systems in developing novel antibiotics and anticancer agents due to their unique pharmacokinetic properties and ability to target specific biological pathways. The integration of the Fmoc group into such structures has also been shown to improve solubility and bioavailability, making them more suitable for therapeutic applications.

In terms of synthesis, this compound likely involves multi-step reactions that combine organic synthesis techniques with stereochemical control. The preparation of such molecules often requires meticulous planning to ensure high yields and optimal stereochemical outcomes. Recent advancements in asymmetric catalysis and enantioselective synthesis have made it easier to construct complex molecules like this one with high precision.

The application of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.1]heptane-2-carboxylic acid extends beyond traditional chemical synthesis. Its unique structure makes it a promising candidate for use in drug delivery systems, where its rigidity and functional groups could facilitate targeted drug release or enhance therapeutic efficacy. Additionally, its compatibility with various chemical modifications opens up possibilities for its use in bioconjugation and materials science.

From an environmental perspective, the development of compounds like this one has been influenced by green chemistry principles. Researchers are increasingly focusing on designing molecules that are not only effective but also environmentally friendly, with minimal ecological impact during their synthesis and application.

In conclusion, 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.1]heptane-2-carboxylic acid represents a cutting-edge advancement in organic chemistry, offering versatile applications across multiple disciplines. Its intricate structure and functional groups make it a valuable tool for researchers aiming to push the boundaries of chemical innovation while adhering to modern sustainability standards.

2171415-45-3 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid) 関連製品

- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)

- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)

- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)

- 2137677-13-3(1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)

- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 1203569-29-2(2-Hydroxy-3-nitro-4-phenylpyridine)